
Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate is a benzimidazole derivative known for its diverse applications in various fields, including chemistry, biology, and medicine This compound features a benzimidazole core, which is a fused heterocyclic structure containing both benzene and imidazole rings
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate typically involves the condensation of o-phenylenediamine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization to yield the benzimidazole core. The hydroxyl group is introduced via selective oxidation, and the carboxylate ester is formed through esterification reactions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact .
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form quinone derivatives.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions to yield dihydrobenzimidazole derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.
Major Products Formed:
- Quinone derivatives from oxidation.
- Dihydrobenzimidazole derivatives from reduction.
- Halogenated benzimidazole derivatives from substitution .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and as a precursor for the synthesis of pharmaceuticals
作用机制
The mechanism of action of Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzimidazole core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can modulate signaling pathways involved in cell growth and apoptosis .
相似化合物的比较
- 1-Benzyl-4-hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acid
- 4-Hydroxy-2-methyl-1H-benzimidazole-6-carboxylic acid
Comparison: Ethyl 4-hydroxy-1,2-dimethyl-1H-benzimidazole-6-carboxylate is unique due to the presence of the ethyl ester group, which enhances its lipophilicity and bioavailability compared to its analogs. The additional methyl group at the 1-position also contributes to its distinct chemical properties and reactivity .
属性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
ethyl 7-hydroxy-2,3-dimethylbenzimidazole-5-carboxylate |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(16)8-5-9-11(10(15)6-8)13-7(2)14(9)3/h5-6,15H,4H2,1-3H3 |
InChI 键 |
ZQCMXQWRZDDHGX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC2=C(C(=C1)O)N=C(N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


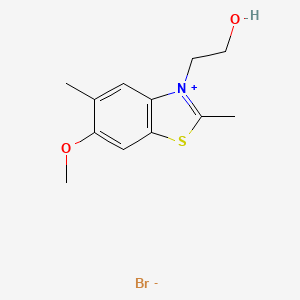

![4-(2-Oxo-2-phenylethyl)benzo[F]quinolin-4-ium bromide](/img/structure/B13776950.png)

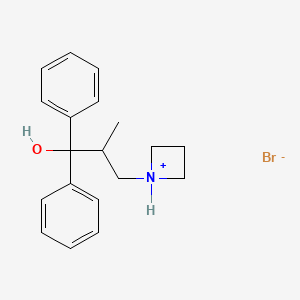

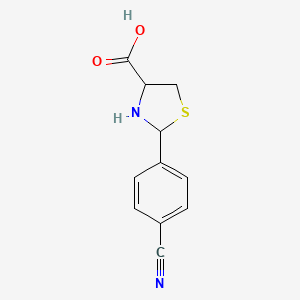
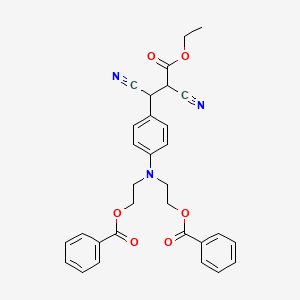


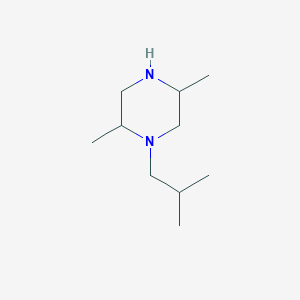

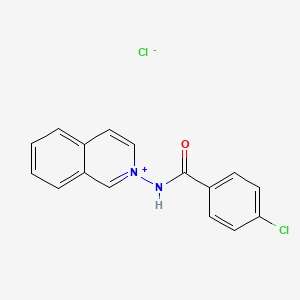
![3-Amino-3-[2-(3,4-dimethoxyphenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13777014.png)
